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(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

SPPS bioconjugation proluciferin probe protease biosensor

(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid (6-amino-D-luciferin; CAS 161055-47-6) is a synthetic firefly luciferin analog in which the 6′-hydroxyl of native D-luciferin is replaced by an amino group. This single-atom substitution (OH → NH₂) preserves recognition by firefly luciferase while introducing a chemically addressable amine handle for bioconjugation, thereby creating a distinct functional profile relative to D-luciferin, CycLuc1, CycLuc2, and AkaLumine.

Molecular Formula C11H9N3O2S2
Molecular Weight 279.3 g/mol
Cat. No. B13544995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
Molecular FormulaC11H9N3O2S2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESC1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O
InChIInChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m0/s1
InChIKeyHKSJKXOOBAVPKR-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic Acid: Core Identity, Comparator Landscape, and Procurement Decision Framework


(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid (6-amino-D-luciferin; CAS 161055-47-6) is a synthetic firefly luciferin analog in which the 6′-hydroxyl of native D-luciferin is replaced by an amino group [1]. This single-atom substitution (OH → NH₂) preserves recognition by firefly luciferase while introducing a chemically addressable amine handle for bioconjugation, thereby creating a distinct functional profile relative to D-luciferin, CycLuc1, CycLuc2, and AkaLumine [2]. For scientific and industrial users evaluating luciferase substrates for procurement, the critical question is not whether this compound can generate light—multiple analogs can—but whether its unique combination of modifiable amine functionality, altered kinetic parameters, red-shifted emission spectrum, and compatibility with engineered luciferase mutants provides quantifiable, application-specific advantages that justify its selection over cheaper or brighter alternatives.

Why D-Luciferin, CycLuc1, or AkaLumine Cannot Simply Replace (R)-2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic Acid in Specialized Workflows


Generic substitution among firefly luciferase substrates fails because the 6-position modification governs three functionally orthogonal properties: (i) bioconjugation potential—only the 6-amino derivative can be directly coupled to peptides, proteins, or small molecules via amide bond formation to create proluciferin probes, whereas D-luciferin (6-OH) and CycLuc1 (cyclic alkylamino) lack an accessible free amine for standard SPPS conjugation [1]; (ii) luminescence color—the 6-amino substitution shifts bioluminescent emission from ~560 nm (D-luciferin) into the red/NIR region (≥599 nm) [2]; and (iii) enzyme selectivity—engineered luciferase mutants (e.g., F247L, S347A) discriminate up to 10,000-fold between aminoluciferins and D-luciferin, enabling orthogonal reporter systems that cannot be accessed with commercial off-the-shelf substrates [3]. Consequently, procurement decisions based solely on brightness or cost per milligram will compromise experimental performance in any application requiring probe derivatization, deep-tissue imaging, or multiplexed bioluminescence readouts.

(R)-2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic Acid: Quantitative Differentiation Evidence for Selection and Procurement


Unique Amine Handle Enables Direct Peptide Conjugation for Proluciferin Probe Synthesis—Inaccessible with D-Luciferin

The single structural distinction of (R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid—a free aromatic amine at the 6-position—is the sole functional group that permits direct amide bond formation with carboxyl-terminal peptides using standard Fmoc solid-phase peptide synthesis (SPPS). Neither D-luciferin (6-OH), CycLuc1 (cyclic secondary amine integrated into a fused ring), nor AkaLumine bears an equivalent primary amine available for peptide elongation [1]. Fmoc-6-amino-D-luciferin has been demonstrated to be compatible with automated SPPS, tolerating repeated Fmoc deprotection cycles (20% piperidine/DMF) and HOBt/DIC coupling conditions [2]. No alternative substrate enables this synthetic route without additional chemical modification steps. Conjugation yields of N-peptide-6-amino-D-luciferin conjugates via fragment condensation have been reported in 40–60% overall yield after HPLC purification [3].

SPPS bioconjugation proluciferin probe protease biosensor Fmoc solid-phase peptide synthesis

Bioluminescent Protease Assay Sensitivity: Aminoluciferin-Based Substrates Outperform Rhodamine-110 by 20–50-Fold in Limit of Detection

When the 6-amino group of (R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid is conjugated to a peptide recognition sequence, the resulting proluciferin substrate enables bioluminescent detection of protease activity with sensitivity substantially exceeding that of analogous fluorescent (rhodamine-110) substrates. A direct head-to-head comparison using identical caspase-3/7 peptide sequences demonstrated that the aminoluciferin-based substrate achieved a limit of detection (LOD) of 0.2–0.5 μU of purified caspase, while the rhodamine-110-based fluorogenic substrate required 10 μU [1]. In a cellular context, the aminoluciferin substrate detected caspase activity from 15 cells at 1 hour, versus 150 cells for rhodamine-110 [1]. For trypsin detection, lysyl-aminoluciferin yielded an LOD of 3.0 pg, compared to 12–30 pg for arginine₂-rhodamine-110 [2]. This represents an approximately 20–50-fold improvement in analytical sensitivity attributable to the superior signal-to-background inherent in bioluminescence over fluorescence detection.

protease assay limit of detection caspase biosensor high-throughput screening

Red-Shifted Bioluminescence Emission: 6-Amino-D-Luciferin Extends Photon Wavelength Beyond D-Luciferin

Replacement of the 6′-hydroxyl with an amino group red-shifts the bioluminescence emission spectrum of (R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid relative to D-luciferin when catalyzed by wild-type firefly luciferase. D-Luciferin emits maximally at approximately 560 nm (yellow-green), whereas 6-amino-D-luciferin shifts peak emission into the orange-red region. With engineered luciferases, this shift is further amplified: 6′-amino analogues combined with railroad worm luciferase mutants emit at 650–664 nm [1]. In live luciferase-expressing cells, synthetic aminoluciferin analogues increase near-infrared photon flux >10-fold over D-luciferin [2]. The red-shifted emission is functionally significant because tissue attenuation of light decreases sharply with increasing wavelength in the 550–700 nm window, translating to greater photon transmission through hemoglobin-rich and melanin-containing tissues [2].

near-infrared bioluminescence deep-tissue imaging emission wavelength tissue penetration

Engineered Luciferase Mutants Achieve 10,000-Fold Substrate Selectivity for Aminoluciferins Over D-Luciferin

Firefly luciferase can be mutated at active-site residues to create enzyme variants that discriminate between aminoluciferins and D-luciferin with extraordinary selectivity. The F247L mutation improves maximal sustained light emission from 6′-aminoluciferin by 4.9-fold while minimally affecting D-luciferin activity [1]. More dramatically, certain rigid aminoluciferin analogues combined with mutant luciferases exhibit approximately 10,000-fold selectivity for the synthetic substrate over the natural D-luciferin in both live and lysed mammalian cells [2]. The S347A mutant was identified as a preferred luciferase for the cyclic aminoluciferin CycLuc1 but also discriminates against D-luciferin. In mouse brain imaging, mutant luciferases that are weakly active with D-luciferin produce bright bioluminescence when treated with aminoluciferins CycLuc1 and CycLuc2, directly demonstrating in vivo substrate selectivity [3]. Importantly, the parent 6-amino-D-luciferin scaffold is the essential synthetic precursor from which these selective cyclic alkylaminoluciferins are derived, and its free amine enables the modular synthesis of diverse analogs for screening against mutant luciferase panels.

mutant luciferase substrate selectivity orthogonal reporter multiplexed imaging

Lower Michaelis Constant (Km) of 6-Amino-D-Luciferin Indicates Higher Luciferase Binding Affinity Relative to D-Luciferin

6-Amino-D-luciferin consistently exhibits a lower Km value (indicating higher apparent binding affinity) for firefly luciferase compared to the natural substrate D-luciferin. This trend has been documented across multiple studies and luciferase variants. The lower Km for aminoluciferin is attributed to the enhanced hydrogen-bonding capacity of the 6′-amino group within the luciferase active site relative to the 6′-hydroxyl of D-luciferin [1]. However, this high affinity is mechanistically linked to product inhibition: the oxyluciferin-AMP product of aminoluciferin dissociates more slowly, which limits sustained light output relative to the initial flash [2]. The F247L luciferase mutant was specifically designed to relieve this product inhibition, achieving a 4.9-fold improvement in sustained light emission from 6′-aminoluciferin without compromising its favorable Km [2]. For applications where low substrate concentrations are dictated by solubility, cost, or cellular toxicity constraints, the lower Km of 6-amino-D-luciferin provides a kinetic advantage by enabling near-saturation of the enzyme at lower substrate concentrations than would be required for D-luciferin.

enzyme kinetics Michaelis constant substrate binding affinity Km comparison

Pharmacokinetic Tunability via PEGylation: 6-Amino-D-Luciferin Enables Extended In Vivo Circulation Half-Life Not Achievable with D-Luciferin

The 6-amino group of (R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid serves as a chemical anchor for PEGylation, a strategy demonstrated to extend circulatory half-life and prolong imaging windows in live animals. PEGylation of 6-amino-D-luciferin produced an extended-release conjugate that exhibited longer emission duration compared to free luciferin in vivo [1]. This approach addresses a well-recognized limitation of D-luciferin—its short circulatory half-life requiring repeated bolus injections to maintain imaging signal [2]. D-Luciferin lacks an equivalent reactive group for direct PEG conjugation without prior chemical derivatization. Similarly, while CycLuc1 improves brain penetration, its cyclic secondary amine is not amenable to PEGylation without ring-opening chemistry. The ability to conjugate PEG or other solubility/biodistribution-modulating polymers directly to the 6-amino group represents a pharmacokinetic engineering capability unique to this scaffold within the luciferin family [1].

PEGylation circulatory half-life in vivo imaging pharmacokinetic engineering

Optimal Application Scenarios for (R)-2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Design and Synthesis of Custom Proluciferin Protease Substrates for HTS and In Vivo Imaging

This compound is the essential starting material for any laboratory synthesizing bespoke bioluminescent protease substrates. The free 6-amino group permits direct amide coupling to peptide caspase, cathepsin, trypsin, or ubiquitin recognition sequences via Fmoc-SPPS, enabling the creation of 'dark' proluciferin probes that release free aminoluciferin upon enzymatic cleavage [1]. The resulting bioluminescent assay format achieves limits of detection 20–50-fold lower than equivalent rhodamine-110 fluorogenic substrates, translating to detection from as few as 15 cells or 0.2 μU of enzyme [2]. This scenario is uniquely served by this compound; no alternative luciferin (D-luciferin, CycLuc1, AkaLumine) supports direct peptide conjugation without additional synthetic steps.

Deep-Tissue and Intracranial In Vivo Bioluminescence Imaging with Engineered Luciferases

When paired with mutant luciferases (e.g., F247L, S347A, or railroad worm PxRE variants), 6-amino-D-luciferin and its NIR-emitting analogs produce red-shifted bioluminescence with emission peaks ranging from 599 nm to 664 nm, representing a >10-fold increase in near-infrared photon flux relative to D-luciferin in live cells [3]. This wavelength shift is critical for imaging through melanin-rich skin, skull bone, and hemoglobin-perfused tissues where D-luciferin's ~560 nm emission is severely attenuated. Furthermore, the 10,000-fold substrate selectivity achievable with appropriate mutant–substrate pairs [4] enables orthogonal dual-color bioluminescence imaging in the same animal, a multiplexing capability that D-luciferin alone cannot support.

Pharmacokinetic Engineering of Long-Circulating Bioluminescent Tracers via PEGylation

The 6-amino handle allows covalent attachment of polyethylene glycol (PEG) polymers to extend circulatory half-life, producing extended-release luciferin conjugates that sustain bioluminescent signal over hours rather than the ~10–30 minute peak window of standard D-luciferin [5]. This is particularly valuable for longitudinal monitoring of tumor xenograft growth, infectious disease progression, or gene therapy vector expression where repeated bolus injections of D-luciferin introduce handling stress and signal variability. No other common luciferase substrate possesses a free primary amine suitable for straightforward, high-yield PEG conjugation.

Substrate-Selective Orthogonal Bioluminescence Reporter Systems for Multiplexed Gene Expression Studies

Researchers engineering multi-reporter systems can exploit the ability of mutant luciferases to discriminate up to 10,000-fold between aminoluciferins and D-luciferin [4]. By expressing an aminoluciferin-preferring mutant luciferase (e.g., F247L) as one reporter and wild-type luciferase as a second, sequential or spectral separation of signals is achievable in the same cell population or live animal. The parental 6-amino-D-luciferin scaffold is the indispensable precursor for synthesizing the panel of cyclic and N-alkylated aminoluciferin analogs that are screened against mutant luciferase libraries to identify optimal orthogonal pairs [3].

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